N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline

Drug formulation Biopharmaceutics Mannich base solubility

N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline is a synthetic 8-aminomethyl-4-phenylcoumarin derivative formed via Mannich condensation of 7-hydroxy-4-phenylcoumarin (4-phenylumbelliferone) with the non-proteinogenic amino acid norvaline. It belongs to the structural class of 8-aminoacylmethylcoumarins and possesses the molecular formula C₂₁H₂₁NO₅ with a molecular weight of 367.40 g/mol.

Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
Cat. No. B12185275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline
Molecular FormulaC21H21NO5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O
InChIInChI=1S/C21H21NO5/c1-2-6-17(21(25)26)22-12-16-18(23)10-9-14-15(11-19(24)27-20(14)16)13-7-4-3-5-8-13/h3-5,7-11,17,22-23H,2,6,12H2,1H3,(H,25,26)
InChIKeyJPEGRUWLJUUWFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline: Chemical Identity and Key Physicochemical Parameters for Procurement Evaluation


N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline is a synthetic 8-aminomethyl-4-phenylcoumarin derivative formed via Mannich condensation of 7-hydroxy-4-phenylcoumarin (4-phenylumbelliferone) with the non-proteinogenic amino acid norvaline [1]. It belongs to the structural class of 8-aminoacylmethylcoumarins and possesses the molecular formula C₂₁H₂₁NO₅ with a molecular weight of 367.40 g/mol [2]. The compound features a 2H-chromen-2-one core with a 4-phenyl substituent, a free 7-hydroxyl group, and an 8-aminomethyl-linked norvaline moiety.

Why 4-Phenylcoumarin Derivatives Are Not Interchangeable: Structural Basis for N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline Differentiation


Within the 4-phenylcoumarin chemical space, biological activity is exquisitely sensitive to both the position and nature of substituents. The parent compound 7-hydroxy-4-phenylcoumarin is a dual ALDH-2 and MAO inhibitor (IC₅₀ = 1.5 µM and 0.5 µM, respectively), while the 7,8-dihydroxy analog shows distinct cytotoxic profiles against MRC5 fibroblasts and A375 melanoma cells [1][2]. Introduction of an 8-aminomethyl-amino acid substituent—the defining feature of this compound—alters hydrogen-bonding capacity, ionizability, and steric bulk in ways that simple hydroxylation or O-alkylation cannot replicate. The norvaline side chain (n-propyl) provides intermediate lipophilicity between alanine (methyl) and norleucine (n-butyl) congeners, potentially tuning membrane permeability and target-binding interactions differently from other amino acid conjugates in the 8-aminoacylmethylcoumarin series. Generic substitution across 4-phenylcoumarin analogs therefore risks loss of the specific pharmacokinetic and pharmacodynamic profile conferred by this precise substitution pattern.

Quantitative Differentiation Evidence for N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline Against Comparators


Enhanced Aqueous Solubility of 8-Aminomethyl-4-phenylcoumarin Scaffold vs. Parent 7-Hydroxy-4-phenylcoumarin

Mannich bases derived from 7-hydroxy-4-phenylcoumarin, including the 8-aminoacylmethyl series to which N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline belongs, exhibit enhanced aqueous solubility relative to the parent 7-hydroxy-4-phenylcoumarin due to the protonatable secondary amine and carboxylic acid functionalities introduced by the amino acid moiety [1]. While specific solubility data for the norvaline congener is not yet published, the general physicochemical principle is well-established: the formation of an aminomethyl-amino acid conjugate at the 8-position introduces an ionizable zwitterionic center that substantially increases hydrophilicity compared to the neutral parent scaffold.

Drug formulation Biopharmaceutics Mannich base solubility

ALDH-2 and MAO Dual Inhibitory Activity of the Parent 7-Hydroxy-4-phenylcoumarin Scaffold: Benchmark for Amino Acid Conjugate Optimization

The parent scaffold, 7-hydroxy-4-phenylcoumarin (4-phenylumbelliferone), is a validated dual inhibitor of aldehyde dehydrogenase-2 (ALDH-2; IC₅₀ = 1.5 µM) and monoamine oxidase (MAO; IC₅₀ = 0.5 µM) . The 8-aminomethyl-norvaline substitution on this scaffold introduces additional hydrogen-bonding and ionic interaction capacity that may modulate target selectivity—potentially shifting inhibition potency away from ALDH-2/MAO and toward alternative enzymatic targets, or enhancing inhibitory potency through additional binding contacts. No published IC₅₀ values exist for the norvaline derivative against ALDH-2 or MAO; this represents both a data gap and an opportunity for targeted profiling.

Enzyme inhibition Aldehyde dehydrogenase Monoamine oxidase Metabolic disease

Leishmanicidal Activity of 7-Hydroxy-4-phenylcoumarin Derivatives Establishes Scaffold Potential: Comparative IC₅₀ Values for 7-O-Prenyl and Tetra-O-acetyl-β-D-glucopyranosyl Analogs

In a 2016 study, eight 7-hydroxy-4-phenylcoumarin derivatives were evaluated against promastigote and amastigote forms of Leishmania amazonensis. The most active derivatives—the 7-O-prenylated compound 4 (IC₅₀ = 21.35 µM promastigote; 58.10 µM amastigote) and the tetra-O-acetyl-β-D-glucopyranosyl derivative 7 (IC₅₀ = 10.03 µM promastigote; 34.93 µM amastigote)—were at least three-fold more active than the parent compound 1 [1]. The 8-aminomethyl-norvaline derivative represents an unexplored structural variation within this active series; its amino acid substituent could confer distinct pharmacokinetic properties compared to the O-prenyl and glycosyl modifications.

Antiparasitic Leishmanicidal Neglected tropical diseases

Norvaline Side Chain as a Tunable Lipophilicity Handle: Physicochemical Differentiation Among 8-Aminoacylmethyl-4-phenylcoumarin Congeners

Among the 8-aminoacylmethyl-4-phenylcoumarin series accessible via Mannich condensation, the choice of amino acid directly modulates physicochemical properties. Norvaline (n-propyl side chain; 3-carbon) occupies an intermediate lipophilicity position between alanine (methyl; 1-carbon) and norleucine (n-butyl; 4-carbon) or phenylalanine (benzyl; aromatic) [1][2]. The molecular weight of the norvaline adduct (367.40 g/mol) is intermediate between the alanine analog (339.34 g/mol) and the phenylalanine analog (415.44 g/mol) [2]. This intermediate profile may balance membrane permeability with aqueous solubility more favorably than either extreme.

Lipophilicity SAR Amino acid conjugates Drug design

Recommended Application Scenarios for N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline Based on Current Evidence


SAR Probe for 8-Position Substitution Effects in 4-Phenylcoumarin Drug Discovery Programs

Given the established sensitivity of 4-phenylcoumarin biological activity to substitution pattern—demonstrated by the >3-fold activity differential between parent 7-hydroxy-4-phenylcoumarin and its optimized 7-O-prenyl and 7-O-glycosyl derivatives in leishmanicidal assays [1]—the 8-aminomethyl-norvaline derivative serves as a strategic SAR probe. Researchers can systematically compare its activity profile against 7-position and other 8-position congeners to map the pharmacophoric requirements for target engagement, leveraging the intermediate lipophilicity of the norvaline side chain as a reference point .

Enzyme Selectivity Profiling Against the ALDH-2/MAO Benchmark

The parent 7-hydroxy-4-phenylcoumarin scaffold is a characterized dual ALDH-2 (IC₅₀ = 1.5 µM) and MAO (IC₅₀ = 0.5 µM) inhibitor [1]. The 8-aminomethyl-norvaline derivative presents a direct opportunity to assess whether introducing a zwitterionic amino acid substituent at the 8-position preserves, attenuates, or redirects this inhibitory activity—data critical for determining whether this compound can serve as a selectivity-enhancing modification for metabolic enzyme-targeted programs.

Antiparasitic Screening Cascade Extension

The demonstrated leishmanicidal activity of 7-hydroxy-4-phenylcoumarin derivatives (IC₅₀ values as low as 10.03 µM against L. amazonensis promastigotes for compound 7, with no observed mammalian cell toxicity in vitro) [1] supports inclusion of the 8-aminomethyl-norvaline derivative in antiparasitic screening cascades. Its unexplored substitution at the 8-position and distinct physicochemical profile relative to active 7-substituted analogs may yield complementary activity against Leishmania species or other trypanosomatid parasites.

Physicochemical Comparator in Amino Acid Conjugate Series

MW data confirm the norvaline derivative (367.40 g/mol) occupies an intermediate position between alanine (339.34 g/mol) and phenylalanine (415.44 g/mol) congeners [1]. Medicinal chemistry groups procuring multiple 8-aminoacylmethyl-4-phenylcoumarins can use the norvaline analog as a midpoint reference for correlating side-chain lipophilicity with in vitro ADME parameters (logD, permeability, plasma protein binding), enabling rational selection of the optimal amino acid partner for lead optimization.

Quote Request

Request a Quote for N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.